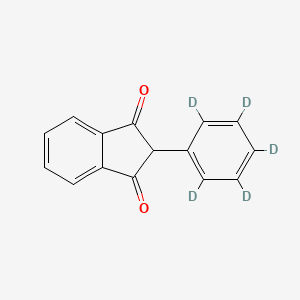
Phenindione D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenindione D5 is a deuterium-labeled derivative of Phenindione, an indandione anticoagulant. It functions as a Vitamin K antagonist, similar to warfarin, and is primarily used in scientific research . The deuterium labeling makes it particularly useful in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenindione D5 is synthesized by introducing deuterium atoms into the Phenindione molecule. The general synthetic route involves the deuteration of Phenindione, which can be achieved through various methods, including catalytic exchange reactions. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenindione D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Phenindione D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Phenindione D5 exerts its effects by inhibiting Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2). This inhibition limits the gamma-carboxylation and subsequent activation of Vitamin K-dependent coagulant proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .
Vergleich Mit ähnlichen Verbindungen
Phenindione D5 is compared with other similar compounds, such as:
Warfarin: Both are Vitamin K antagonists, but this compound has a higher incidence of adverse effects.
Anisindione: Another indandione anticoagulant with similar mechanisms but different pharmacokinetic properties.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it particularly useful in research applications.
Eigenschaften
Molekularformel |
C15H10O2 |
|---|---|
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
NFBAXHOPROOJAW-FSTBWYLISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


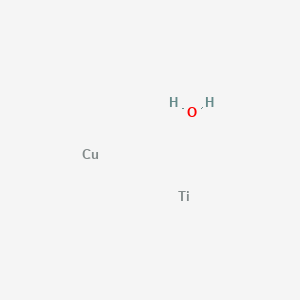
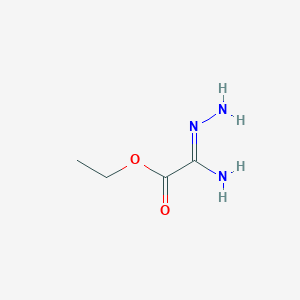
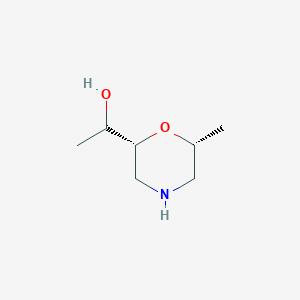
![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
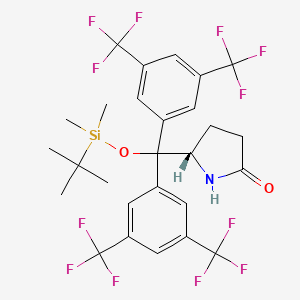
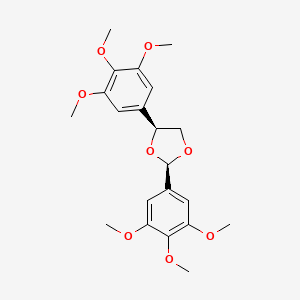
![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)

![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
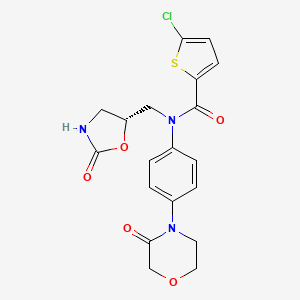
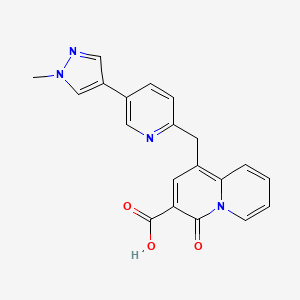
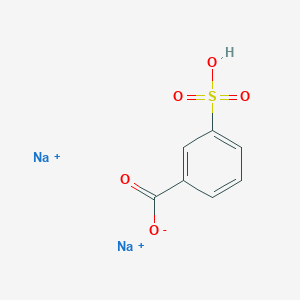
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
